4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole
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Overview
Description
4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a 2-methoxyethyl group at the 2-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-bromo-1-azido-2-(2-methoxyethyl)benzene with an alkyne in the presence of a copper catalyst can lead to the formation of the desired triazole compound. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, amines, or thiols can be used in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while coupling reactions can produce biaryl-triazole compounds.
Scientific Research Applications
4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The presence of the bromine atom and the 2-methoxyethyl group can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-1,2,3-triazole: Lacks the 2-methoxyethyl group, which may affect its biological activity and chemical reactivity.
2-(2-Methoxyethyl)-1H-1,2,3-triazole: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
4-Chloro-2-(2-methoxyethyl)-2H-1,2,3-triazole: Contains a chlorine atom instead of bromine, which can alter its chemical properties and biological activity.
Uniqueness
4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is unique due to the presence of both the bromine atom and the 2-methoxyethyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-bromo-2-(2-methoxyethyl)triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c1-10-3-2-9-7-4-5(6)8-9/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIAKRDRCQTBOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1N=CC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059941-96-5 |
Source
|
Record name | 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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